Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate
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Overview
Description
Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux with an acid catalyst such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the synthesis of materials with specific properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1,2,3,4-tetrahydroquinoline: A similar compound with a fluorine atom but lacking the ethyl carboxylate group.
Ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate: A chlorinated analog with similar structural features.
Uniqueness
Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to the presence of both the fluorine atom and the ethyl carboxylate group. This combination enhances its biological activity and stability compared to other quinoline derivatives.
Properties
IUPAC Name |
ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-2-16-12(15)10-7-9(13)6-8-4-3-5-14-11(8)10/h6-7,14H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPXMUGKKLWJDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC2=C1NCCC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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